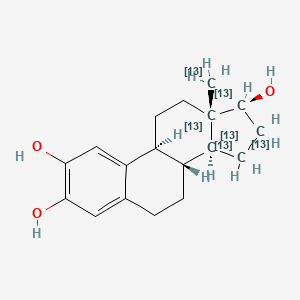

2-Hydroxyestradiol-13C6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H24O3 |

|---|---|

Peso molecular |

294.34 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |

Clave InChI |

DILDHNKDVHLEQB-CYXBMXIASA-N |

SMILES isomérico |

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=CC(=C(C=C34)O)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is 2-Hydroxyestradiol-13C6 and its role in estrogen research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Hydroxyestradiol-13C6, its synthesis, and its critical role as an internal standard in the quantitative analysis of estrogen metabolites. Furthermore, this guide delves into the intricate role of its unlabeled counterpart, 2-Hydroxyestradiol, in the broader context of estrogen research, exploring its metabolic pathways, receptor interactions, and physiological effects.

Introduction to this compound

This compound is a stable isotope-labeled form of 2-Hydroxyestradiol, an endogenous catechol estrogen and a major metabolite of estradiol.[1] The incorporation of six carbon-13 atoms into the molecular structure of 2-Hydroxyestradiol results in a compound with a higher molecular weight than its native form, while retaining identical chemical and physical properties. This key characteristic makes it an ideal internal standard for use in mass spectrometry-based quantitative analyses, allowing for precise and accurate measurement of 2-Hydroxyestradiol and other estrogen metabolites in complex biological matrices.[2][3] Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby minimizing ion suppression effects and enhancing the reliability of quantification.[2][3]

Chemical and Physical Properties of 2-Hydroxyestradiol

| Property | Value |

| Chemical Formula | C₁₈H₂₄O₃ |

| Molar Mass | 288.38 g/mol |

| IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |

| Synonyms | 2-OHE2, Estra-1,3,5(10)-triene-2,3,17β-triol |

| Physical Description | Solid |

| Melting Point | 190 - 191 °C |

The Role of 2-Hydroxyestradiol in Estrogen Research

2-Hydroxyestradiol, as a catechol estrogen, plays a multifaceted role in physiology and pathophysiology. Its biological activities extend beyond simple estrogenic effects, encompassing interactions with catecholamine systems, antioxidant properties, and potential implications in cancer and neuroprotection.[1][4][5]

Biosynthesis and Metabolism

2-Hydroxyestradiol is formed from the hydroxylation of estradiol at the C2 position of the A-ring, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, in the liver and other tissues.[1][6] It is a major metabolic pathway for estradiol.[1] Subsequently, 2-Hydroxyestradiol can be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol, a metabolite with potent anti-angiogenic and anti-cancer properties.[1][7] This metabolic conversion highlights 2-Hydroxyestradiol as a key intermediate in the intricate network of estrogen metabolism.

Metabolic pathway of Estradiol to 2-Hydroxyestradiol and 2-Methoxyestradiol.

Estrogen Receptor Binding and Activity

2-Hydroxyestradiol exhibits a lower binding affinity for estrogen receptors (ERα and ERβ) compared to its parent hormone, estradiol.[8][9] This reduced affinity translates to weaker estrogenic activity.[4]

Estrogen Receptor Binding Affinity of 2-Hydroxyestradiol

| Ligand | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |

| Estradiol | 100 | 100 |

| 2-Hydroxyestradiol | 22 - 25 | 11 - 35 |

| 4-Hydroxyestradiol | 13 | 7 - 56 |

Data compiled from multiple sources.[8][9]

Despite its lower affinity, the binding of 2-Hydroxyestradiol to estrogen receptors can still elicit biological responses and may contribute to the overall estrogenic milieu. Its weaker agonist activity suggests it might also act as a partial antagonist in the presence of more potent estrogens like estradiol.

Simplified signaling pathway of 2-Hydroxyestradiol via estrogen receptors.

Interaction with Catecholamine Systems

Due to its catechol structure, 2-Hydroxyestradiol can interact with enzymes involved in catecholamine metabolism. It has been shown to be an inhibitor of catechol-O-methyltransferase (COMT), the enzyme responsible for the degradation of catecholamines like dopamine, norepinephrine, and epinephrine.[1][10][11] This inhibition can potentially modulate neurotransmitter levels and signaling in the brain and other tissues.

Neuroprotective Effects

Emerging research suggests a neuroprotective role for 2-Hydroxyestradiol.[4][12] Studies have indicated that it can protect neurons from oxidative stress-induced cell death.[12] This neuroprotective effect is, at least in part, attributed to its antioxidant properties, which are greater than those of estradiol.[13] The mechanism appears to involve the reduction of lipid peroxidation and may be independent of classical estrogen receptor signaling.[12]

Neuroprotective mechanism of 2-Hydroxyestradiol against oxidative stress.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the multi-step synthesis of this compound is not readily found, the general approach involves introducing the carbon-13 labels at an early stage in the synthesis of the steroid backbone or through specific reactions on a precursor molecule. The synthesis of other 13C-labeled estrogens often starts from a commercially available labeled precursor, such as [13C6]-phenol.[14] A plausible synthetic route could involve the following conceptual steps:

-

Preparation of a 13C-labeled Estradiol Precursor: This would likely involve a multi-step organic synthesis starting from a simple, commercially available 13C-labeled building block.

-

Introduction of the 2-Hydroxy Group: This is a critical step, often achieved through regioselective hydroxylation of the aromatic A-ring of the estradiol skeleton.

-

Purification and Characterization: The final product would be purified using chromatographic techniques (e.g., HPLC) and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

A more accessible approach for many researchers is to obtain this compound from commercial suppliers specializing in stable isotope-labeled compounds.

Quantitative Analysis of Estrogen Metabolites using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of 2-Hydroxyestradiol and other estrogen metabolites in human serum or plasma.

Materials:

-

This compound (internal standard)

-

Reference standards for all estrogen metabolites to be quantified

-

Human serum or plasma samples

-

Methyl tert-butyl ether (MTBE)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Dansyl chloride (optional, for derivatization)

-

Sodium bicarbonate buffer (optional)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To 500 µL of serum or plasma, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution).[15]

-

Vortex briefly.

-

Add 3 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[15]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[15]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended for Increased Sensitivity):

-

LC-MS/MS Analysis:

-

Reconstitute the derivatized or underivatized sample in a suitable mobile phase (e.g., 100 µL of methanol/water).

-

Inject an aliquot (e.g., 10-20 µL) onto the LC-MS/MS system.

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Operate the mass spectrometer in electrospray ionization (ESI) mode (positive or negative, depending on the analytes and derivatization).

-

Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the reference standards spiked into a surrogate matrix (e.g., charcoal-stripped serum).

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

- 1. 2-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]

- 4. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 7. Catechol-o-methyltransferase and methoxyestradiols participate in the intraoviductal nongenomic pathway through which estradiol accelerates egg transport in cycling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 10. The catechol estrogen, 2-hydroxyestradiol, inhibits catechol-O-methyltransferase activity in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stagingpure.psu.edu [stagingpure.psu.edu]

- 12. 2-OH-estradiol, an endogenous hormone with neuroprotective functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and neurotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyestradiol-13C6: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Hydroxyestradiol-13C6, an isotopically labeled form of the endogenous catechol estrogen, 2-hydroxyestradiol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in metabolic studies, quantitative analysis, and as internal standards in mass spectrometry-based assays.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled analog of 2-hydroxyestradiol, a major metabolite of estradiol. The incorporation of six carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its unlabeled counterpart in complex biological matrices.

The structure of 2-Hydroxyestradiol consists of the core steroid nucleus of estradiol with an additional hydroxyl group at the C2 position of the A-ring. In this compound, the carbon-13 atoms are typically incorporated into the D-ring and the C18 methyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³C₆C₁₂H₂₄O₃ | N/A |

| Molecular Weight | 294.34 g/mol | N/A |

| Appearance | Solid | [1] |

| Storage Conditions | -20°C, protect from light | N/A |

| Purity | Typically ≥98% | N/A |

| Isotopic Enrichment | Typically ≥99% | N/A |

Synthesis and Purification

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, the general approach for synthesizing ¹³C-labeled steroids involves multi-step chemical synthesis. These methods often start with a ¹³C-labeled precursor and build the steroid's ring structure onto it. For estrogens, a common starting material can be a ¹³C-labeled phenol derivative.

A plausible synthetic route would involve the introduction of the ¹³C atoms at an early stage of the synthesis of the estradiol scaffold, followed by the enzymatic or chemical introduction of the hydroxyl group at the 2-position.

Purification of the final product is critical to ensure high chemical and isotopic purity. This is typically achieved through a combination of chromatographic techniques.

Generalized Purification Protocol:

-

Initial Extraction: The crude reaction mixture is subjected to liquid-liquid extraction to remove bulk impurities.

-

Column Chromatography: The extracted product is then purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from unreacted starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, a final purification step using reversed-phase HPLC is often employed. This allows for the separation of closely related isomers and impurities.

-

Purity and Identity Confirmation: The purity of the final compound is assessed by HPLC and its identity is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the correct mass and the positions of the ¹³C labels.

Metabolic Pathway of 2-Hydroxyestradiol

2-Hydroxyestradiol is a key metabolite in the estrogen metabolic pathway. Its formation and subsequent metabolism are crucial for maintaining hormonal balance. An imbalance in this pathway has been implicated in various physiological and pathological processes.

The primary metabolic pathway involves the hydroxylation of estradiol, catalyzed by cytochrome P450 enzymes, primarily in the liver. 2-hydroxyestradiol is then further metabolized, mainly through methylation by catechol-O-methyltransferase (COMT).

Metabolism of Estradiol to 2-Methoxyestradiol.

Experimental Protocols: Quantification of 2-Hydroxyestradiol using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxyestradiol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol.

Sample Preparation

-

Spiking with Internal Standard: To a known volume of the biological sample (e.g., plasma, urine, or cell lysate), a precise amount of this compound in solution is added.

-

Enzymatic Hydrolysis (for conjugated estrogens): For the analysis of total 2-hydroxyestradiol, the sample is treated with β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sample is then extracted to isolate the steroids and remove interfering substances.

-

LLE: Typically performed using a non-polar organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.

-

SPE: Utilizes a C18 or mixed-mode cartridge to retain the steroids, which are then eluted with an organic solvent.

-

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride.

-

Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used to separate 2-hydroxyestradiol from other isomers and metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is typically employed.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the transitions for both the analyte (2-hydroxyestradiol) and the internal standard (this compound).

Table 2: Example MRM Transitions for 2-Hydroxyestradiol and this compound (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxyestradiol | 287.2 | 145.1 |

| This compound | 293.2 | 148.1 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Data Analysis

The concentration of endogenous 2-hydroxyestradiol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 2-hydroxyestradiol and a constant concentration of the internal standard.

References

A Technical Guide to the Synthesis and Isotopic Labeling of 2-Hydroxyestradiol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and stable isotope labeling of 2-Hydroxyestradiol-¹³C₆. 2-Hydroxyestradiol (2-OHE2) is a primary endogenous metabolite of estradiol, formed through hydroxylation catalyzed by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[1][2][3] The isotopically labeled version, 2-Hydroxyestradiol-¹³C₆, serves as an indispensable internal standard for quantitative analysis in various research and clinical settings. Stable isotope labeling is a technique that utilizes non-radioactive isotopes as tracers to model chemical and biochemical systems, with detection commonly performed via mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4] The incorporation of six ¹³C atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte and ensuring accurate quantification in complex biological matrices.[5]

Synthetic Strategy Overview

The most efficient pathway for the synthesis of 2-Hydroxyestradiol-¹³C₆ begins with commercially available Estradiol-¹³C₆. This approach circumvents the complexities of a total synthesis involving the construction of a ¹³C₆-labeled steroid A-ring. The strategy focuses on the regioselective introduction of a hydroxyl group at the C-2 position of the pre-labeled steroid core.

The synthesis can be logically divided into four main stages:

-

Protection of Reactive Groups: The phenolic C-3 hydroxyl and the aliphatic C-17β hydroxyl groups of Estradiol-¹³C₆ are protected to prevent undesired side reactions.

-

Regioselective C-2 Hydroxylation: A hydroxyl group is introduced at the C-2 position of the protected Estradiol-¹³C₆ A-ring. Ortho-directed metalation is a preferred method for this transformation.[6][7]

-

Deprotection: The protecting groups are removed to yield the final target compound.

-

Purification and Characterization: The final product is purified using chromatographic techniques and its identity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Data Presentation

Quantitative data related to the synthesis are summarized in the following tables.

Table 1: Key Reagents and Materials

| Compound/Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Estradiol-¹³C₆ | ¹³C₆C₁₂H₂₄O₂ | 278.41 | >98% | Commercially Available |

| 3,4-Dihydropyran (DHP) | C₅H₈O | 84.12 | >98% | Standard Supplier |

| Pyridinium p-toluenesulfonate (PPTS) | C₁₂H₁₃NO₃S | 251.30 | >98% | Standard Supplier |

| sec-Butyllithium (s-BuLi) | C₄H₉Li | 64.06 | 1.4 M in cyclohexane | Standard Supplier |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | >99% | Standard Supplier |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% in H₂O | Standard Supplier |

| Acetic Acid | C₂H₄O₂ | 60.05 | >99% | Standard Supplier |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Protection (Tetrahydropyranylation) | DHP, PPTS | Dichloromethane (DCM) | 25 | 4 | >95% |

| 2a | C-2 Lithiation | s-BuLi, TMEDA | Tetrahydrofuran (THF) | -78 | 2 | Not Isolated |

| 2b | Borylation & Oxidation | Trimethyl borate; H₂O₂, NaOH | Tetrahydrofuran (THF) | -78 to 25 | 3 | 60-70% (over 2 steps) |

| 3 | Deprotection (Hydrolysis) | Acetic Acid | THF/Water | 50 | 6 | >90% |

| 4 | Purification | N/A | Reversed-Phase HPLC | 25 | N/A | >85% (post-column) |

Table 3: Analytical Characterization of 2-Hydroxyestradiol-¹³C₆

| Analysis Method | Parameter | Expected Result |

| LC-MS (ESI-) | [M-H]⁻ | m/z 293.2 |

| High-Resolution MS | Exact Mass | 294.1881 (for C₁₂¹³C₆H₂₄O₃) |

| ¹H NMR | Diagnostic Signals | Aromatic protons (singlets), absence of C-2 proton doublet |

| ¹³C NMR | Isotopic Enrichment | Six highly enriched signals in the aromatic region (~110-150 ppm) |

| Purity (HPLC) | Peak Area | >98% |

Experimental Protocols

1. Protection of Estradiol-¹³C₆ (Formation of the Bis-THP Ether)

-

Objective: To protect the C-3 and C-17β hydroxyl groups as tetrahydropyranyl (THP) ethers.

-

Procedure:

-

Dissolve Estradiol-¹³C₆ (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Add 3,4-dihydropyran (DHP, 2.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3,17β-bis(tetrahydropyran-2-yloxy)estra-1,3,5(10)-triene-¹³C₆, is typically a viscous oil and can be used in the next step without further purification.

-

2. C-2 Hydroxylation via Ortho-Directed Metalation

-

Objective: To introduce a hydroxyl group at the C-2 position. This is a two-part, one-pot procedure.

-

Procedure:

-

Dissolve the protected Estradiol-¹³C₆ from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) followed by the dropwise addition of sec-butyllithium (1.3 eq, 1.4 M in cyclohexane).

-

Stir the resulting deep red solution at -78 °C for 2 hours to ensure complete lithiation at the C-2 position.

-

Add trimethyl borate (1.5 eq) dropwise to the solution at -78 °C. The color of the solution will fade.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0 °C and add an aqueous solution of sodium hydroxide (3 M), followed by the slow, careful addition of hydrogen peroxide (30% w/w).

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

3. Deprotection of THP Ethers

-

Objective: To remove the THP protecting groups to reveal the final product.

-

Procedure:

-

Dissolve the crude product from the hydroxylation step in a 3:1 mixture of THF and water.

-

Add glacial acetic acid to the solution (the final mixture should be approximately THF/water/acetic acid 4:1:1).

-

Heat the mixture to 50 °C and stir for 6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Hydroxyestradiol-¹³C₆.

-

4. Purification and Analysis

-

Objective: To purify the final compound and confirm its identity.

-

Purification:

-

Purify the crude product using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.

-

Collect fractions corresponding to the product peak and lyophilize or evaporate the solvent to obtain pure 2-Hydroxyestradiol-¹³C₆.

-

-

Analysis:

-

Mass Spectrometry (MS): Confirm the molecular weight using electrospray ionization mass spectrometry (ESI-MS). The [M-H]⁻ ion should be observed at m/z 293.2. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the structure and the location of the isotopic labels. The ¹³C spectrum will show six highly intense signals in the aromatic region corresponding to the labeled A-ring.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Overall workflow for the synthesis of 2-Hydroxyestradiol-¹³C₆.

Caption: Key steps in the ortho-directed C-2 hydroxylation reaction.

Caption: Workflow for the purification and analysis of the final product.

References

- 1. 2-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-Hydroxyestradiol-13C6 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of 2-Hydroxyestradiol-13C6. This isotopically labeled internal standard is critical for accurate quantification of 2-hydroxyestradiol in various biological matrices using mass spectrometry-based methods. This document outlines the typical data presented in a CoA, details the experimental protocols for its verification, and illustrates its metabolic context.

Certificate of Analysis Overview

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of a specific batch of the compound. It is a critical component of quality assurance for researchers relying on this standard for accurate and reproducible results. The following tables summarize the key quantitative data typically found on a CoA.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | 2-Hydroxyestradiol-(13,14,15,16,17,18-13C6) |

| Molecular Formula | ¹³C₆C₁₂H₂₄O₃ |

| Molecular Weight | 294.4 g/mol (unlabeled: 288.4 g/mol ) |

| CAS Number | 362-05-0 (unlabeled) |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Chloroform (Slightly) |

| Storage Conditions | -20°C, Protect from light |

Table 2: Quality Control and Purity Specifications

| Analytical Test | Specification | Typical Value |

| Chemical Purity (HPLC) | ≥98% | 99.6% |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (Mass Spectrometry) | Conforms to structure | Conforms |

| Isotopic Purity | ≥99% ¹³C | ≥99 atom % ¹³C |

| Isotopic Enrichment | Report Result | e.g., 99.5% |

Experimental Protocols

The quality and purity of this compound are assessed using a combination of analytical techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Gradient Program :

-

0-20 min: 40% to 100% Acetonitrile

-

20-25 min: 100% Acetonitrile

-

25-30 min: 100% to 40% Acetonitrile

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 280 nm.

-

Procedure :

-

A standard solution of this compound is prepared in methanol at a concentration of 1 mg/mL.

-

The HPLC system is equilibrated with the initial mobile phase conditions.

-

A 10 µL aliquot of the sample solution is injected.

-

The chromatogram is recorded, and the peak area of this compound is used to calculate the purity by comparing it to the total area of all observed peaks.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and the isotopic enrichment of the labeled compound.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode : ESI positive or negative ion mode.

-

Infusion Solvent : 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Procedure :

-

A dilute solution of the compound is prepared in the infusion solvent.

-

The solution is directly infused into the mass spectrometer.

-

The mass spectrum is acquired over a relevant m/z range.

-

The observed monoisotopic mass is compared to the theoretical mass of this compound to confirm its identity.

-

The isotopic distribution is analyzed to determine the level of 13C enrichment and the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation : A 400 MHz or higher NMR spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Procedure :

-

Approximately 5-10 mg of the sample is dissolved in the deuterated solvent.

-

The ¹H-NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for 2-hydroxyestradiol to confirm the structural integrity. The absence of significant impurity peaks further supports the purity assessment.

-

Metabolic Pathway of 2-Hydroxyestradiol

2-Hydroxyestradiol is a major metabolite of estradiol. Understanding its metabolic pathway is crucial for researchers studying estrogen metabolism and its role in various physiological and pathological processes. The stable isotope-labeled this compound serves as an ideal internal standard for quantifying the endogenously produced analyte in this pathway.

Caption: Metabolic conversion of Estradiol to 2-Hydroxyestradiol and 2-Methoxyestradiol.

Experimental Workflow for Quantification

The use of this compound as an internal standard is a cornerstone of accurate quantification of endogenous 2-hydroxyestradiol in biological samples such as plasma or urine.

Caption: Workflow for quantifying 2-hydroxyestradiol using a labeled internal standard.

Commercial Suppliers and Technical Guide for 2-Hydroxyestradiol-¹³C₆

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxyestradiol-¹³C₆, a critical analytical standard for research in endocrinology, oncology, and drug development. This document outlines commercial sources, presents detailed analytical methodologies, and illustrates key biological pathways associated with this stable isotope-labeled catechol estrogen.

Commercial Availability of 2-Hydroxyestradiol-¹³C₆

For researchers seeking to procure 2-Hydroxyestradiol-¹³C₆, several reputable suppliers offer this compound, typically with high isotopic and chemical purity. The following table summarizes the key quantitative data from prominent commercial vendors to facilitate comparison and purchasing decisions.

| Supplier | Product Name | Catalog Number/Reference | Isotopic Purity (%) | Chemical Purity (%) | Available Quantity |

| LGC Standards | 2-Hydroxyestradiol (13,14,15,16,17,18-¹³C₆, 99%) | TRC-H981602 | 99 | Not Specified | Not Specified |

| Eurisotop (Cambridge Isotope Laboratories) | DL-2-HYDROXYESTRADIOL (13,14,15,16,17,18-¹³C₆, 99%) | CLM-8012 | 99 | 98 | 0.1 mg |

| Alfa Chemistry | DL-2-Hydroxyestradiol (13,14,15,16,17,18-¹³C₆, 99%) | Not Specified | 99 | Not Specified | Not Specified |

| Chromservis (distributor for CIL) | dl-2-hydroxyestradiol (13,14,15,16,17,18-13c6, 99%) | CLM-8012 | 99 | Not Specified | Not Specified |

Experimental Protocol: Quantification of 2-Hydroxyestradiol in Human Serum/Plasma by Isotope Dilution LC-MS/MS

The following protocol provides a detailed methodology for the accurate quantification of 2-Hydroxyestradiol in biological matrices using 2-Hydroxyestradiol-¹³C₆ as an internal standard. This method is a composite of established techniques in the field.[1][2][3]

1. Materials and Reagents:

-

2-Hydroxyestradiol-¹³C₆ (Internal Standard)

-

Unlabeled 2-Hydroxyestradiol (for calibration standards)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Human serum or plasma (charcoal-stripped for calibration curve)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

β-Glucuronidase/Arylsulfatase from Helix pomatia (for total estrogen measurement)

-

Ascorbic acid

-

Acetate buffer (pH 5.0)

2. Standard Solution Preparation:

-

Stock Solutions: Prepare individual stock solutions of unlabeled 2-Hydroxyestradiol and 2-Hydroxyestradiol-¹³C₆ in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Serially dilute the unlabeled 2-Hydroxyestradiol stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1 pg/mL to 1000 pg/mL).

-

Internal Standard Spiking Solution: Dilute the 2-Hydroxyestradiol-¹³C₆ stock solution with methanol to a final concentration of 1 ng/mL.

3. Sample Preparation:

-

For Total 2-Hydroxyestradiol (including conjugated forms):

-

To 500 µL of serum/plasma, add 10 µL of the internal standard spiking solution.

-

Add 500 µL of acetate buffer (pH 5.0) containing ascorbic acid.

-

Add 10 µL of β-Glucuronidase/Arylsulfatase solution.

-

Incubate at 37°C for at least 4 hours to overnight to deconjugate the estrogens.

-

-

For Unconjugated (Free) 2-Hydroxyestradiol:

-

To 500 µL of serum/plasma, add 10 µL of the internal standard spiking solution.

-

Proceed directly to extraction.

-

4. Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate 2-Hydroxyestradiol from other estrogens and matrix components (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (derivatization may be required for enhanced sensitivity in positive mode).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Hydroxyestradiol: Precursor ion (m/z) -> Product ion (m/z) - to be optimized based on instrumentation.

-

2-Hydroxyestradiol-¹³C₆: Precursor ion (m/z) -> Product ion (m/z) - to be optimized based on instrumentation.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the unlabeled standards.

-

Determine the concentration of 2-Hydroxyestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Pathways and Experimental Workflows

To understand the biological context and experimental design involving 2-Hydroxyestradiol, the following diagrams illustrate key pathways and a typical analytical workflow.

References

Endogenous Pathways of 2-Hydroxyestradiol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of estradiol (E2), the primary female sex hormone. The formation of 2-OHE2 is a critical step in the overall metabolism of estrogens, influencing their biological activity and potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the endogenous pathways leading to the formation of 2-hydroxyestradiol, with a focus on the key enzymes involved, their kinetics, and the experimental methodologies used to study these processes.

Core Pathway of 2-Hydroxyestradiol Formation

The primary pathway for the formation of 2-hydroxyestradiol is through the hydroxylation of estradiol at the C2 position of the steroid ring. This reaction is catalyzed by a group of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1][2] The resulting molecule, 2-hydroxyestradiol, is a catechol estrogen, characterized by the presence of two adjacent hydroxyl groups on the aromatic A ring.[3]

Key Enzymes and Their Tissue-Specific Roles

Several CYP isoforms are capable of catalyzing the 2-hydroxylation of estradiol. The most significant contributors to this metabolic pathway are CYP1A1, CYP1A2, and CYP3A4.[2][4] Their activity and expression levels vary across different tissues, leading to site-specific differences in estrogen metabolism.

-

CYP1A2: This is a major hepatic isoform and plays a crucial role in the systemic clearance of estrogens through 2-hydroxylation.[2][4] It is a key determinant of circulating estrogen levels.

-

CYP3A4: Another abundant enzyme in the liver, CYP3A4, also contributes significantly to the 2-hydroxylation of estrogens.[2][4] Its broad substrate specificity makes it a key player in the metabolism of a wide range of xenobiotics, which can lead to potential drug-estrogen interactions.

-

CYP1A1: In contrast to CYP1A2 and CYP3A4, CYP1A1 is predominantly expressed in extrahepatic tissues, including the breast, uterus, and placenta.[2][4] It exhibits high activity towards the 2-hydroxylation of estradiol in these tissues.[4]

While CYP1A1, CYP1A2, and CYP3A4 are the principal enzymes, other isoforms such as CYP1B1, CYP2C8, and CYP2C9 also contribute to 2-hydroxylation, although to a lesser extent.[3][4]

Subsequent Metabolism of 2-Hydroxyestradiol

Following its formation, 2-hydroxyestradiol can undergo further metabolic conversion. A key subsequent reaction is O-methylation, catalyzed by the enzyme Catechol-O-Methyltransferase (COMT), which converts 2-hydroxyestradiol to 2-methoxyestradiol.[5] This methylation is considered a detoxification step, as 2-methoxyestradiol has different biological activities compared to its precursor.

Quantitative Analysis of Enzyme Kinetics

The efficiency of the different CYP isoforms in catalyzing the 2-hydroxylation of estradiol can be compared by examining their kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a greater catalytic rate.

| Enzyme | Substrate | Km (µM) | Vmax / Turnover (nmol product/min/nmol P450) | Tissue Location |

| CYP1B1 | Estradiol | 0.78 | 0.27 | Extrahepatic (Breast, Uterus, Ovary)[2] |

| Rat Liver Microsomes | Estradiol | 2.2 | Not Specified | Liver |

Signaling and Metabolic Pathways

The formation of 2-hydroxyestradiol is an integral part of the broader estrogen metabolism pathway. The following diagram illustrates the core enzymatic steps.

Caption: Core pathway of 2-hydroxyestradiol formation and subsequent methylation.

Experimental Protocols

Accurate measurement of 2-hydroxyestradiol formation is crucial for research in endocrinology, oncology, and drug development. The following sections detail generalized protocols for key experiments.

In Vitro Estradiol 2-Hydroxylase Activity Assay

This assay measures the rate of 2-hydroxyestradiol formation from estradiol in a controlled in vitro environment, typically using microsomal preparations containing CYP enzymes.

Materials:

-

Microsomal preparations (e.g., from human liver or recombinant CYP isoforms)

-

Estradiol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

2-Hydroxyestradiol standard

-

Internal standard (e.g., 2-hydroxyestradiol 17-acetate)[6]

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Derivatization reagent (e.g., heptafluorobutyric anhydride for GC-MS)[6]

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, microsomal protein, and estradiol in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by placing on ice).

-

-

Extraction:

-

Add an internal standard to each sample.

-

Extract the metabolites from the aqueous mixture using an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (for GC-MS):

-

Reconstitute the dried residue in a suitable solvent.

-

Add the derivatization reagent and incubate as required to form volatile derivatives of the catechol estrogens.[6]

-

-

Analysis:

-

Analyze the samples using a suitable analytical method such as HPLC-ECD or GC-MS.

-

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of estrogen metabolites.

Caption: Generalized workflow for GC-MS analysis of estrogen metabolites.

Typical GC-MS Parameters:

-

Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Ionization: Electron Impact (EI).

-

Detection: Selected Ion Monitoring (SIM) or full scan mode.

2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is another sensitive technique for the analysis of catechol estrogens, which are electrochemically active.

Typical HPLC-ECD Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Potential: An optimal potential is applied to the electrode to oxidize the catechol estrogens, generating a measurable current.

Conclusion

The formation of 2-hydroxyestradiol is a pivotal step in estrogen metabolism, primarily catalyzed by CYP1A1, CYP1A2, and CYP3A4 in a tissue-specific manner. Understanding the kinetics of these enzymes and employing robust analytical methods for the quantification of 2-hydroxyestradiol are essential for elucidating the role of estrogen metabolism in health and disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

References

- 1. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of estradiol 2- and 4-hydroxylase activities by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 2-Hydroxyestradiol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Hydroxyestradiol-13C6. The information compiled herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in experimental settings. This document outlines storage recommendations, stability profiles under various conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

2-Hydroxyestradiol (2-OHE2) is a major metabolite of 17β-estradiol, formed through hydroxylation catalyzed by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[1] As a catechol estrogen, it plays a significant role in estrogen metabolism and has various biological activities. The carbon-13 (¹³C) labeled version, this compound, is a crucial tool in biomedical research, particularly in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[] The isotopic labels do not alter the chemical properties of the molecule, making it an ideal tracer for tracking metabolic fates and for precise quantification in complex biological matrices.[]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on available data for the unlabeled compound and general guidelines for isotopically labeled steroids.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Container | Additional Notes |

| Neat (Solid) | -20°C | Long-term | Tightly sealed vial | Protect from light. Store in a desiccator to prevent moisture uptake. |

| Stock Solution | -80°C | Up to 6 months | Glass vial | Prepare in a suitable organic solvent such as ethanol or DMSO. Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. For ethanol solutions, storage at -20°C is also acceptable. |

| Stock Solution | -20°C | Up to 1 month | Glass vial | Suitable for shorter-term storage of stock solutions. Aliquoting is still recommended. |

| Working Solution | 4°C | Up to 48 hours | Glass vial | For aqueous-based working solutions, short-term storage at 4°C is generally acceptable. However, it is best practice to prepare fresh working solutions daily. For solutions in organic solvents, evaporation can be a concern, so ensure vials are tightly sealed. |

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Contamination: Use clean spatulas and glassware to avoid cross-contamination.

-

Hygroscopicity: While not explicitly reported for this compound, many steroid hormones can be sensitive to moisture. Handle in a dry environment where possible.

Stability Profile

The stability of this compound is expected to be very similar to its unlabeled counterpart. As a catechol estrogen, 2-Hydroxyestradiol is susceptible to oxidation, particularly in solution.

Stability in Solution

Organic Solvents:

-

Ethanol: Storing steroid solutions in ethanol at -20°C is a common and effective practice. The ethanol does not freeze at this temperature, which can prevent the solute from precipitating.

-

DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for many steroids. However, DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the long-term stability of the dissolved compound. For long-term storage, it is crucial to use anhydrous DMSO and store it under a dry, inert atmosphere.

Aqueous Solutions: Catechol estrogens are known to be less stable in aqueous solutions, especially at neutral or alkaline pH, due to a higher susceptibility to oxidation. It is recommended to prepare aqueous working solutions fresh for each experiment.

Quantitative Stability Data

Table 2: Stability of 2-Hydroxyestradiol in Urine

| Condition | Duration | Change in Concentration (% per unit time) |

| Short-term at 4°C | 48 hours | < 1% per 24 hours |

| Long-term at -80°C | 1 year | < 1% per year |

| Freeze-Thaw Cycles | 3 cycles | No consistent significant loss |

Data adapted from a study on the stability of estrogens in urine.

These data suggest that 2-Hydroxyestradiol is stable under typical short-term and long-term storage conditions used in epidemiological and clinical studies. The stability of the ¹³C-labeled version is anticipated to be comparable.

Degradation Pathways

The primary route of chemical degradation for 2-Hydroxyestradiol is oxidation. The catechol ring is susceptible to oxidation to form semiquinones and quinones. This process can be catalyzed by metal ions and can lead to the generation of reactive oxygen species (ROS). These reactive intermediates can potentially form adducts with other molecules, including DNA.

In a biological context, 2-Hydroxyestradiol is subject to further metabolism. The main metabolic pathways include:

-

O-methylation: Catalyzed by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol.

-

Conjugation: Glucuronidation and sulfation to increase water solubility and facilitate excretion.

The following diagram illustrates the metabolic pathway of estradiol, including the formation and subsequent metabolism of 2-Hydroxyestradiol.

Experimental Protocols

This section provides a detailed methodology for conducting a stability study of this compound in a laboratory setting. This protocol is designed to assess the stability of the compound in a specific solvent under defined storage conditions.

Objective

To determine the stability of a this compound stock solution in a selected organic solvent (e.g., ethanol or DMSO) at various temperatures over a specified period.

Materials

-

This compound

-

HPLC-grade ethanol or anhydrous DMSO

-

Type I ultrapure water

-

Formic acid (or other appropriate mobile phase modifier)

-

HPLC-grade acetonitrile

-

Class A volumetric flasks and pipettes

-

Amber glass HPLC vials with caps

-

Calibrated analytical balance

-

HPLC-MS/MS system

Experimental Workflow Diagram

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of the chosen solvent (e.g., ethanol or DMSO) in a Class A volumetric flask to prepare a 1 mg/mL stock solution.

-

Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber glass HPLC vials (e.g., 50 µL per vial) to avoid repeated freeze-thaw cycles of the bulk solution.

-

Prepare enough aliquots for each time point and storage condition, with replicates (n=3 is recommended).

-

Analyze three aliquots immediately to establish the initial concentration (Time 0).

-

Store the remaining aliquots at the selected temperatures (e.g., 4°C, -20°C, and -80°C), protected from light.

-

-

Analysis:

-

At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three aliquots from each storage condition.

-

Allow the vials to equilibrate to room temperature before opening.

-

Prepare working solutions by diluting the stock solution to a concentration suitable for HPLC-MS/MS analysis.

-

Analyze the samples using a validated stability-indicating HPLC-MS/MS method. The method should be able to separate the parent compound from potential degradation products.

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample.

-

Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

-

The stability of the compound is typically considered acceptable if the concentration remains within 90-110% of the initial value.

-

Representative HPLC-MS/MS Method

A specific stability-indicating method for this compound would need to be developed and validated. However, a typical method for the analysis of estrogens would involve the following:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A suitable gradient to resolve 2-Hydroxyestradiol from potential impurities and degradation products.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Detection: Tandem mass spectrometry (MS/MS) in negative ion mode, monitoring specific precursor and product ion transitions for this compound.

Conclusion

This compound is a stable compound when stored and handled correctly. For long-term storage, it is recommended to keep the solid compound at -20°C and stock solutions in an appropriate organic solvent at -80°C, protected from light and moisture. While quantitative stability data in organic solvents is limited, available data from studies in biological matrices suggest good stability under recommended conditions. The primary degradation pathway is oxidation, which can be minimized by proper handling and storage. The protocols provided in this guide offer a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their experimental results.

References

Technical Guide: Safe Handling and Properties of 2-Hydroxyestradiol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and known properties of 2-Hydroxyestradiol-¹³C₆. Given that isotopic labeling does not significantly alter the chemical's hazardous properties, this guide is based on the available data for the unlabeled parent compound, 2-Hydroxyestradiol, and its precursor, Estradiol.

Section 1: Safety and Hazard Information

2-Hydroxyestradiol is a metabolite of 17β-estradiol and should be handled with care due to its potential biological activity and associated hazards. It is suspected of causing cancer and may damage fertility or the unborn child.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for substances related to 2-Hydroxyestradiol.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[1][2][3] | Health Hazard | Danger[1][3] |

| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child[1][3] | Health Hazard | Danger[1][3] |

| Effects on or via lactation | - | H362: May cause harm to breast-fed children[1][3] | Health Hazard | Danger[1][3] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1] | Environment | Warning |

Precautionary Statements

The following precautionary statements are advised when handling 2-Hydroxyestradiol-¹³C₆:

-

Prevention:

-

P202: Do not handle until all safety precautions have been read and understood.[1][4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][4]

-

P270: Do not eat, drink or smoke when using this product.[1][4]

-

P273: Avoid release to the environment.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4]

-

Response:

-

Storage:

-

Disposal:

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Hydroxyestradiol.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₃ |

| Molecular Weight | 288.4 g/mol [2] |

| Melting Point | 190 - 191 °C[2] |

| Boiling Point | 481.5±45.0 °C at 760 mmHg |

| Appearance | Solid[2] |

| Storage Temperature | -20°C or -80°C[5][6] |

Section 3: Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling 2-Hydroxyestradiol-¹³C₆.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]

-

Gown: A protective gown is necessary to prevent skin contact.[1]

-

Eye Protection: Safety glasses or goggles with side shields are mandatory.[1]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[7]

Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling 2-Hydroxyestradiol-¹³C₆ in a laboratory setting.

Caption: Workflow for handling 2-Hydroxyestradiol-¹³C₆.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[8]

Section 4: Biological Context and Signaling

2-Hydroxyestradiol is a major metabolite of 17β-estradiol, formed through hydroxylation by cytochrome P450 enzymes.[9][10] It is considered a catechol estrogen and has been implicated in estrogen-induced carcinogenesis.[9] Research suggests that 2-Hydroxyestradiol can induce oxidative DNA damage and apoptosis in human mammary epithelial cells, potentially mediated by the generation of reactive oxygen species (ROS).[9]

The following diagram illustrates the metabolic pathway from Estradiol to 2-Hydroxyestradiol and its subsequent biological effects.

Caption: Metabolic conversion and biological effects.

This guide is intended to provide essential safety and handling information for 2-Hydroxyestradiol-¹³C₆ for research purposes. Always consult the most up-to-date Safety Data Sheet from your supplier and adhere to your institution's safety protocols.

References

- 1. aksci.com [aksci.com]

- 2. 2-Hydroxyestradiol | C18H24O3 | CID 247304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caelo.de [caelo.de]

- 4. organon.com [organon.com]

- 5. 2-Hydroxyestradiol | CAS#:362-05-0 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. gerpac.eu [gerpac.eu]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Quantification of 2-Hydroxyestradiol in Human Plasma using 2-Hydroxyestradiol-13C6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxyestradiol is a catechol estrogen metabolite of estradiol, and its quantification in biological matrices is crucial for understanding estrogen metabolism and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of steroid hormones due to its high selectivity and accuracy.[1][2][3] The use of a stable isotope-labeled internal standard, such as 2-Hydroxyestradiol-13C6, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical data.[4] This application note describes a robust and sensitive LC-MS/MS method for the quantification of 2-Hydroxyestradiol in human plasma using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents:

-

2-Hydroxyestradiol and this compound standards

-

HPLC-grade water, methanol, and acetonitrile

-

Formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

-

Derivatizing agent (e.g., Dansyl Chloride)

-

Sodium bicarbonate buffer

2. Sample Preparation: A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.

-

Spiking: To 500 µL of human plasma, add 20 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution & Derivatization: Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0). Add 100 µL of dansyl chloride solution (1 mg/mL in acetone) and incubate at 60°C for 10 minutes to enhance ionization efficiency.[5]

-

Final Preparation: After incubation, evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions: The following are typical starting conditions that may require optimization for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient starting from 30% B to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization: Heated Electrospray Ionization (HESI), Positive Ion Mode

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Collision Gas: Argon

-

Data Presentation

Table 1: Representative Quantitative Data for 2-Hydroxyestradiol Analysis

| Parameter | 2-Hydroxyestradiol | This compound (Internal Standard) |

| Precursor Ion (m/z) | [Value to be determined based on derivatization] | [Value to be determined based on derivatization + 6] |

| Product Ion (m/z) | [Value to be determined] | [Value to be determined] |

| Collision Energy (eV) | [Optimized value] | [Optimized value] |

| Retention Time (min) | ~ 5.2 | ~ 5.2 |

| Linear Range | 1 - 1000 pg/mL | N/A |

| Limit of Quantification (LOQ) | 1 pg/mL | N/A |

| Intra-day Precision (%CV) | < 10% | N/A |

| Inter-day Precision (%CV) | < 15% | N/A |

| Accuracy (% Recovery) | 90 - 110% | N/A |

Note: Specific m/z values for precursor and product ions will depend on the chosen derivatization agent. The values in this table are representative and should be determined empirically.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of 2-Hydroxyestradiol.

Estrogen Signaling Pathway

Caption: Overview of genomic and non-genomic estrogen signaling pathways.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Catechol Estrogens using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of catechol estrogens (CEs) in biological matrices using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). CEs, including 2-hydroxyestrone (2-OHE1), 4-hydroxyestrone (4-OHE1), 2-hydroxyestradiol (2-OHE2), and 4-hydroxyestradiol (4-OHE2), are critical metabolites of estrogens. Due to their chemical instability and low physiological concentrations, their accurate quantification is challenging but essential for understanding their role in various physiological and pathological processes, including carcinogenesis.[1][2][3]

The methods described herein leverage the high specificity and sensitivity of tandem mass spectrometry combined with the accuracy of isotope dilution, making it the gold standard for steroid hormone analysis.[4][5][6] Derivatization strategies are often employed to enhance the stability and ionization efficiency of CEs, thereby improving detection limits.[1][2][7][8]

Signaling and Metabolic Pathway of Catechol Estrogens

Catechol estrogens are formed from the hydroxylation of parent estrogens, primarily estrone (E1) and estradiol (E2), by cytochrome P450 (CYP) enzymes. These metabolites can then be detoxified through methylation by catechol-O-methyltransferase (COMT) to form methoxyestrogens, or they can be oxidized to form reactive semiquinones and quinones.[4][9] These quinones can react with DNA to form adducts, which are implicated in the initiation of cancer.[10]

Experimental Workflow

The general workflow for the quantitative analysis of catechol estrogens from biological samples such as plasma or urine involves sample preparation, including enzymatic hydrolysis (for conjugated CEs), solid-phase extraction (SPE) for cleanup and enrichment, derivatization to improve stability and sensitivity, and finally, analysis by LC-MS/MS using isotope-labeled internal standards.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various published methods for the analysis of catechol estrogens. These values can vary depending on the specific matrix, sample preparation, derivatization agent, and instrumentation used.

Table 1: Limits of Quantification (LOQ) for Catechol Estrogens

| Analyte | Derivatization | Matrix | LOQ (pg/mL) | Reference |

| 2-OHE1 | MPPZ | Aqueous Solution | 20 | [3] |

| 4-OHE1 | MPPZ | Aqueous Solution | 20 | [3] |

| 2-OHE2 | MPPZ | Aqueous Solution | 20 | [3] |

| 4-OHE2 | MPPZ | Aqueous Solution | 20 | [3] |

| 2-OHE1 | Picolinyl | - | 20 (pg on column) | [8] |

| 4-OHE1 | Picolinyl | - | 20 (pg on column) | [8] |

| 2-OHE2 | Picolinyl | - | 20 (pg on column) | [8] |

| 4-OHE2 | Picolinyl | - | 20 (pg on column) | [8] |

| E1, E2, E3, 16-OHE1 | None | Serum | 1.0 - 2.0 | [11] |

| E1, E2, E3 | Dansyl Chloride | Serum | 0.25 - 1.0 (LLOD) | [12] |

Table 2: Linearity Ranges for Catechol Estrogen Analysis

| Analyte(s) | Derivatization | Matrix | Linearity Range (pg/mL) | R² | Reference |

| Catechol Estrogens | MPPZ | - | 2 or 10 - 2000 | - | [1] |

| Free Estrogens | Dansyl Chloride | Serum Albumin | 0.5 - 1000 | > 0.98 | [12] |

| Total Estrogens | Dansyl Chloride | Serum Albumin | 1 - 10,000 | > 0.98 | [12] |

| E1, E2, E3, 16-OHE1 | None | Serum | 5 - 1000 | - | [11] |

Detailed Experimental Protocols

The following are detailed protocols synthesized from multiple sources. Researchers should optimize these protocols for their specific application and instrumentation.

Protocol 1: Analysis of Catechol Estrogens in Human Plasma using MPPZ Derivatization

This protocol is adapted from methods described for enhancing the detection of CEs.[1][2][3]

4.1.1. Materials

-

Catechol estrogen standards (2-OHE1, 4-OHE1, 2-OHE2, 4-OHE2)

-

Isotope-labeled internal standards (e.g., ¹³C₆-labeled CEs)

-

Human plasma

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ)

-

N-diethylaniline

-

Methyl iodide (CH₃I)

-

Acetonitrile (ACN), Methanol (MeOH), Acetone, Water (LC-MS grade)

-

Formic acid (FA)

4.1.2. Sample Preparation and SPE

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add the isotope-labeled internal standard mixture.

-

Condition the C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% MeOH in water to remove interferences.

-

Elute the estrogens with 3 mL of MeOH.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

4.1.3. Derivatization

-

To the dried extract, add 10 µL of PPZ stock solution (1 mg/mL in ACN), 10 µL of N-diethylaniline, and 70 µL of acetone.[3]

-

Cap the vial and incubate at 60°C for 1 hour.[3]

-

Evaporate the reagents to dryness under nitrogen at 40°C.

-

Add 100 µL of CH₃I to the dried residue and incubate at 40°C for 2 hours to form the quaternized MPPZ derivatives.[3]

-

Evaporate to dryness under nitrogen and reconstitute the sample in 70 µL of 30% ACN in water.[3]

4.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., ACE Excel 2 C18-PFP, 2 µm, 2.1 mm × 150 mm) is suitable for separating the isomers.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient should be developed to separate the derivatized isomers. For example, start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 10 - 30 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each MPPZ-derivatized catechol estrogen and its internal standard must be optimized.[2][3]

Protocol 2: Analysis of Urinary Estrogens and Metabolites using Dansyl Chloride Derivatization

This protocol is based on a method for the simultaneous measurement of 15 estrogens and their metabolites in urine.[6]

4.2.1. Materials

-

Urine samples

-

Estrogen and metabolite standards

-

Isotope-labeled internal standards

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

-

Dansyl chloride solution (1 mg/mL in acetone)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Solid-Phase Extraction (SPE) cartridges

4.2.2. Sample Preparation and Hydrolysis

-

To 0.5 mL of urine, add the internal standard mixture.

-

Add 0.5 mL of sodium acetate buffer and 25 µL of β-glucuronidase/sulfatase.

-

Incubate at 37°C overnight to deconjugate the estrogens.

4.2.3. Solid-Phase Extraction

-

Perform SPE as described in Protocol 4.1.2.

-

After elution, evaporate the sample to dryness.

4.2.4. Derivatization

-

Reconstitute the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[6]

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[6]

-

Incubate at 60°C for 5 minutes.[6]

-

The sample is now ready for LC-MS/MS analysis.

4.2.5. LC-MS/MS Analysis

-

LC System and Column: As described in Protocol 4.1.4.

-

Mobile Phase A: Water with a suitable modifier (e.g., ammonium fluoride or formic acid).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.

-

Detection: MRM mode, with optimized transitions for each dansylated estrogen metabolite.

Conclusion